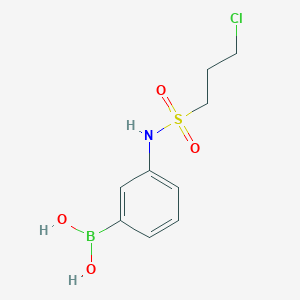

3-(3-Chloropropylsulfonamido)phenylboronic acid

描述

3-(3-Chloropropylsulfonamido)phenylboronic acid is an organic compound with the molecular formula C9H13BClNO4S. It contains a boronic acid group (B(OH)2) and a sulfonamide group (SO2NHR) linked to a phenyl ring.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloropropylsulfonamido)phenylboronic acid typically involves the reaction of 3-aminophenylboronic acid with 3-chloropropylsulfonyl chloride under basic conditions. The reaction proceeds as follows:

- Dissolve 3-aminophenylboronic acid in a suitable solvent such as dichloromethane.

- Add a base like triethylamine to the solution.

- Slowly add 3-chloropropylsulfonyl chloride to the reaction mixture while maintaining a low temperature.

- Stir the reaction mixture at room temperature for several hours.

- Purify the product using column chromatography .

Industrial Production Methods:

Types of Reactions:

Suzuki-Miyaura Coupling: The boronic acid group in this compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.

Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the leaving group attached to the sulfur atom is replaced by another nucleophile.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an appropriate solvent (e.g., ethanol or toluene).

Nucleophilic Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products:

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Nucleophilic Substitution: Formation of substituted sulfonamides.

科学研究应用

Medicinal Chemistry

3-(3-Chloropropylsulfonamido)phenylboronic acid is being explored for its potential as a therapeutic agent in treating various diseases. Boronic acids have shown promise in:

- Anticancer Activity : Boronic acid derivatives have been linked to the inhibition of proteasomes, which are crucial for regulating protein degradation. For instance, bortezomib, a boronic acid-based drug, is used to treat multiple myeloma and has paved the way for further research into similar compounds .

- Antibacterial and Antiviral Properties : Research indicates that boronic acids can exhibit antibacterial and antiviral activities, making them candidates for developing new antimicrobial agents .

Biosensors

The ability of boronic acids to interact selectively with carbohydrates allows for the development of biosensors. This compound can be utilized in:

- Glucose Monitoring : Boronic acid derivatives are integrated into hydrogels that respond to glucose levels, providing a mechanism for continuous glucose monitoring in diabetic patients . The dynamic nature of boronate esters enables these materials to be sensitive to changes in glucose concentration.

Drug Delivery Systems

The compound's properties make it suitable for formulating advanced drug delivery systems:

- Stimuli-Responsive Hydrogels : These hydrogels can release drugs in response to specific stimuli (e.g., pH changes), enhancing the efficacy of treatments while minimizing side effects. The incorporation of this compound into polymer matrices can create responsive systems that selectively release therapeutic agents .

Material Science

In material science, this compound is utilized for synthesizing novel materials with unique properties:

- Self-Healing Materials : The reversible bonding capabilities of boronic acids allow for the creation of self-healing materials that can restore their original properties after damage. This application is particularly relevant in tissue engineering and regenerative medicine .

Case Study 1: Development of Glucose-Sensitive Hydrogels

A study investigated the synthesis of glucose-sensitive hydrogels using phenylboronic acid derivatives. The hydrogels were designed to swell or shrink in response to glucose levels, demonstrating potential applications in diabetes management through wearable devices. The study highlighted the effectiveness of incorporating this compound into the hydrogel matrix, resulting in improved sensitivity and responsiveness compared to traditional materials .

Case Study 2: Anticancer Activity Assessment

Research on various boronic acid derivatives, including this compound, demonstrated significant anticancer activity through proteasome inhibition. In vitro studies showed that these compounds could induce apoptosis in cancer cell lines, suggesting their potential as therapeutic agents against malignancies such as multiple myeloma and breast cancer .

作用机制

The mechanism of action of 3-(3-Chloropropylsulfonamido)phenylboronic acid involves its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive molecules. The sulfonamide group may also contribute to its binding affinity and specificity.

相似化合物的比较

Phenylboronic Acid: Lacks the sulfonamide group, making it less versatile in certain applications.

3-Aminophenylboronic Acid: Contains an amino group instead of the chloropropylsulfonamido group, leading to different reactivity and applications.

3-(3-Chloropropylsulfonylamino)phenylboronic Acid: A closely related compound with similar properties but different substituents.

Uniqueness: 3-(3-Chloropropylsulfonamido)phenylboronic acid is unique due to the presence of both boronic acid and sulfonamide functional groups, which confer distinct chemical reactivity and potential for diverse applications in medicinal chemistry, catalysis, and material science.

生物活性

3-(3-Chloropropylsulfonamido)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research and drug development. Boronic acids are known for their ability to form reversible covalent bonds with diols, which allows them to interact with various biomolecules, including proteins and nucleic acids. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound features a phenyl ring substituted with a chloropropylsulfonamide group and a boronic acid moiety. This structure is significant as it influences the compound's solubility, reactivity, and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets through its boronic acid group. The mechanism involves:

- Reversible Binding : The boronic acid can form reversible covalent bonds with diols present in glycoproteins and other biomolecules, leading to modulation of their function.

- Inhibition of Enzymatic Activity : By binding to enzymes or receptors, the compound can inhibit their activity, which is particularly relevant in cancer cell proliferation and migration.

Anticancer Properties

Research indicates that boronic acids, including derivatives like this compound, exhibit selective anticancer properties:

- Inhibition of Cell Migration : Studies have demonstrated that phenylboronic acids can inhibit the migration of prostate and breast cancer cells. For instance, phenylboronic acid (PBA) has been shown to significantly reduce chemotaxis in cancer cell lines at low concentrations (1 µM), without affecting non-tumorigenic cells .

- Impact on Cell Viability : Prolonged exposure (8 days) to PBA resulted in decreased viability in cancer cell lines while having minimal effects on normal cells . This selectivity suggests a therapeutic window for potential anticancer applications.

Table: Summary of Biological Activities

Case Studies

- Prostate Cancer Research : In a study comparing the effects of PBA and boric acid on prostate cancer cell lines, PBA was found to be more effective at inhibiting cell migration and proliferation than its parent compound. The study indicated that PBA could serve as a lead compound for developing selective anticancer agents .

- Breast Cancer Models : Another investigation into breast cancer cells showed that PBA inhibited cell migration at concentrations starting from 100 µM, demonstrating its potential as an anti-metastatic agent .

属性

IUPAC Name |

[3-(3-chloropropylsulfonylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BClNO4S/c11-5-2-6-17(15,16)12-9-4-1-3-8(7-9)10(13)14/h1,3-4,7,12-14H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZDXIWINJAQDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NS(=O)(=O)CCCCl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657161 | |

| Record name | {3-[(3-Chloropropane-1-sulfonyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-50-4 | |

| Record name | {3-[(3-Chloropropane-1-sulfonyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。